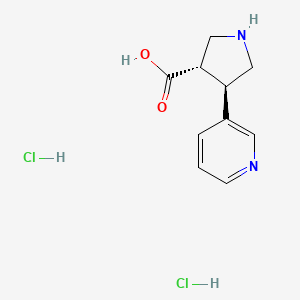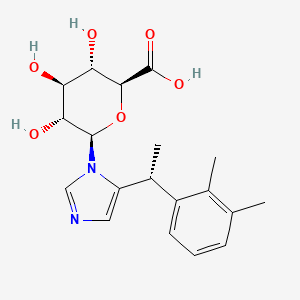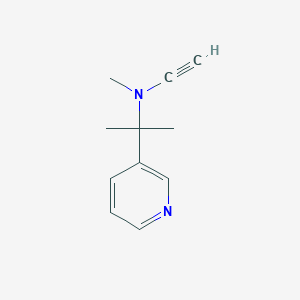
Nateglinide Methyl Ester
Overview
Description
Nateglinide Methyl Ester is a derivative of Nateglinide, which is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (Type II diabetes). Nateglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release . This compound is a key intermediate in the synthesis of Nateglinide and is characterized by its molecular formula C20H29NO3 and molecular weight of 331.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nateglinide Methyl Ester typically involves the condensation of trans-4-isopropylcyclohexane carboxylic acid with D-phenylalanine methyl ester hydrochloride. This reaction is facilitated by the use of dicyclohexylcarbodiimide as a coupling agent . The reaction conditions generally include:
Temperature: Room temperature to 40°C
Solvent: Dichloromethane or similar organic solvents
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and stirring control
Purification: Crystallization and recrystallization to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Nateglinide Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: Conversion to Nateglinide by hydrolysis of the ester group
Oxidation: Oxidative degradation under specific conditions
Substitution: Nucleophilic substitution reactions involving the ester group
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Substitution: Nucleophiles such as amines or alcohols under mild conditions
Major Products:
Hydrolysis: Nateglinide
Oxidation: Various oxidative degradation products
Substitution: Substituted derivatives of this compound
Scientific Research Applications
Nateglinide Methyl Ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Nateglinide and other related compounds
Biology: Studied for its role in insulin secretion and glucose regulation
Medicine: Investigated for its potential therapeutic effects in diabetes management
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Nateglinide Methyl Ester, upon conversion to Nateglinide, exerts its effects by stimulating insulin secretion from the pancreas. It interacts with the ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin . This mechanism is glucose-dependent, reducing the risk of hypoglycemia compared to other insulin secretagogues .
Comparison with Similar Compounds
Repaglinide: Another meglitinide class drug used for diabetes treatment
Sulfonylureas: Such as glipizide and glyburide, which also stimulate insulin release but through different mechanisms
Comparison:
Nateglinide vs. Repaglinide: Both stimulate insulin release, but Nateglinide has a faster onset and shorter duration of action.
Nateglinide vs. Sulfonylureas: Nateglinide has a lower risk of hypoglycemia and weight gain compared to sulfonylureas.
Nateglinide Methyl Ester stands out due to its specific role as an intermediate in the synthesis of Nateglinide, offering unique advantages in terms of rapid and short-lived insulin release, making it a valuable compound in diabetes management.
Properties
IUPAC Name |
methyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-14(2)16-9-11-17(12-10-16)19(22)21-18(20(23)24-3)13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3,(H,21,22)/t16?,17?,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNEIVFFXOKHW-DAWZGUTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141916 | |
| Record name | N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105746-47-2 | |
| Record name | N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N,N'-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole](/img/structure/B3341818.png)




